BenchChemオンラインストアへようこそ!

LY 165163

5-HT1A receptor radioligand binding serotonin

LY 165163 (PAPP) is a N-arylpiperazine with >100-fold selectivity for 5-HT1A over 5-HT1B receptors, acting as a 5-HT1A agonist and 5-HT1D antagonist. Unlike non-selective analogs (3-TFMPP, mCPP), it enables precise interrogation of serotonergic pathways without confounding polypharmacology. Ideal for autoradiography, feedback regulation, and behavioral studies. Purity ≥98%.

Molecular Formula C19H22F3N3
Molecular Weight 349.4 g/mol
CAS No. 1814-64-8
Cat. No. B1675582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 165163
CAS1814-64-8
Synonyms1-(2-(4-aminophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine
LY 165163
LY 165163, hydrochloride
LY-165163
p-NH2-PE-TFMPP
PAPP
Molecular FormulaC19H22F3N3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2
InChIKeyGAAKALASJNGQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>52.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (CAS 1814-64-8): A Selective 5‑HT₁A Receptor Ligand with Dual 5‑HT₁D Antagonism


4-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (commonly designated PAPP or LY‑165163) is a N‑arylpiperazine derivative that acts as a selective 5‑HT₁A serotonin receptor agonist and a 5‑HT₁D serotonin receptor antagonist [1]. The compound is characterized by a central piperazine ring substituted at N1 with a 3‑(trifluoromethyl)phenyl group and at N4 with a 2‑(4‑aminophenyl)ethyl moiety, resulting in a molecular formula of C₁₉H₂₂F₃N₃ and a molecular weight of 349.39 g/mol [2]. Its unique substitution pattern confers high affinity and selectivity for 5‑HT₁A receptors over other serotonin receptor subtypes, making it a valuable tool for probing serotonergic signaling pathways in both basic research and drug discovery contexts [3].

Why 4-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline Cannot Be Replaced by Other N‑Arylpiperazines


Within the N‑arylpiperazine class, compounds such as 3‑TFMPP, mCPP, and BZP exhibit markedly different serotonin receptor subtype selectivity profiles [1]. For instance, 3‑TFMPP displays nearly equal affinity across 5‑HT₁A, 5‑HT₁B, 5‑HT₁D, and 5‑HT₂A receptors (Ki values ranging from 62 to 288 nM), whereas PAPP demonstrates a >100‑fold selectivity for 5‑HT₁A over 5‑HT₁B receptors (KD = 2.9 nM vs. 328 nM) [2]. Similarly, mCPP binds 5‑HT₁A receptors with a Ki of ~19 nM but also shows significant affinity for 5‑HT₂A (Ki = 13 nM), lacking the dual functional profile of 5‑HT₁A agonism and 5‑HT₁D antagonism that defines PAPP [3]. Generic substitution with these structural analogs would therefore introduce confounding polypharmacology or completely alter the functional outcome in experimental systems designed to interrogate specific serotonergic pathways.

Quantitative Differentiation of 4-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline: Head‑to‑Head Binding and Functional Data


5‑HT₁A Receptor Binding Affinity: PAPP vs. 8‑OH‑DPAT, 3‑TFMPP, and mCPP

PAPP inhibits [³H]5‑HT binding to 5‑HT₁A sites in rat brain membranes with an equilibrium dissociation constant (KD) of 2.9 nM [1]. In contrast, the close structural analog 3‑TFMPP exhibits a Ki of 288 nM at 5‑HT₁A receptors, representing a ~100‑fold lower affinity [2]. The prototypical 5‑HT₁A agonist 8‑OH‑DPAT shows comparable high affinity (KD ≈ 1.6 nM under similar conditions) [3], while mCPP binds with a Ki of 18.9 nM [4]. PAPP therefore provides affinity comparable to the gold‑standard agonist 8‑OH‑DPAT but with >100‑fold selectivity over 3‑TFMPP.

5-HT1A receptor radioligand binding serotonin affinity selectivity

5‑HT₁B vs. 5‑HT₁A Selectivity: PAPP Exhibits >100‑Fold Discrimination

PAPP inhibits [³H]5‑HT binding to 5‑HT₁B sites in rat brain with a KD of 328 nM, representing a >100‑fold selectivity for 5‑HT₁A (KD = 2.9 nM) over 5‑HT₁B receptors [1]. In comparison, 3‑TFMPP displays Ki values of 288 nM (5‑HT₁A) and 132 nM (5‑HT₁B), showing essentially no selectivity (ratio ~2.2) [2]. 8‑OH‑DPAT exhibits weak 5‑HT₁B binding (pIC₅₀ = 5.42; ~3,800 nM) but this is confounded by its potent 5‑HT₁A agonism [3].

5-HT1B receptor selectivity serotonin off-target binding

Functional Adenylate Cyclase Inhibition: PAPP vs. 8‑OH‑DPAT and Buspirone

In forskolin‑stimulated adenylate cyclase assays in calf hippocampus, PAPP inhibited cAMP accumulation with an EC₅₀ of 20 nM and an Emax of 18‑20% inhibition [1]. Under identical conditions, 8‑OH‑DPAT exhibited an EC₅₀ of 8.6 nM, while the clinically used anxiolytic buspirone showed an EC₅₀ of 65 nM [1]. PAPP therefore demonstrates functional potency intermediate between 8‑OH‑DPAT and buspirone, with partial agonist efficacy at 5‑HT₁A receptors.

adenylate cyclase cAMP 5-HT1A functional assay efficacy

In Vivo Hypothermic Response: Dose‑Dependent Efficacy with Reduced Magnitude Relative to 8‑OH‑DPAT

Subcutaneous administration of PAPP (1, 2, 4, and 10 mg/kg) produced a significant, dose‑dependent hypothermia in rats at 30 and 60 min post‑injection [1]. The magnitude of temperature decrease was less marked than that induced by 1 mg/kg 8‑OH‑DPAT, consistent with the partial agonist profile observed in vitro [1]. Unlike 8‑OH‑DPAT, PAPP at doses up to 10 mg/kg does not elicit the full 5‑HT behavioral syndrome, including head weaving and forepaw treading [2].

hypothermia in vivo 5-HT1A behavior rat

5‑HT₁D Receptor Antagonism: pKB Determination and Functional Selectivity

In MDCK cells endogenously expressing 5‑HT₁D receptors, PAPP acted as a partial agonist (pEC₅₀ = 7.89 ± 0.23) and, when tested as an antagonist at 1 μM, shifted the 5‑HT concentration‑response curve rightward with a pKB of 8.27 ± 0.16 [1]. This dual functional profile—5‑HT₁A agonism and 5‑HT₁D antagonism—is unique among N‑arylpiperazines. 8‑OH‑DPAT, in contrast, was a weak partial agonist at 5‑HT₁D receptors, failing to reach maximal effect even at 0.1 mM [1].

5-HT1D antagonist cAMP functional selectivity

Dopamine Receptor Blockade: Absence of 5‑HT Stereotypy at High Doses

Unlike 8‑OH‑DPAT and other 5‑HT₁A agonists, PAPP does not induce 5‑HT stereotypy (head weaving, forepaw treading) even at doses up to 10 mg/kg s.c. [1]. This is attributed to its concomitant dopamine receptor blockade: PAPP (2 and 4 mg/kg s.c.) significantly inhibited apomorphine‑induced stereotyped behavior and increased striatal DOPA accumulation [1]. 8‑OH‑DPAT, in contrast, lacks this dopamine‑blocking component and reliably elicits the full 5‑HT syndrome [1].

dopamine stereotypy 5-HT syndrome polypharmacology in vivo

Optimal Use Cases for 4-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline in 5‑HT Receptor Research


Selective 5‑HT₁A Receptor Radioligand Binding Studies

[³H]PAPP binds to a single class of high‑affinity sites in rat cortical membranes with a KD of 1.6 nM and Bmax of 162 fmol/mg protein, and its binding is displaced by known 5‑HT₁A ligands in accordance with their affinity for this subtype [1]. This makes [³H]PAPP a superior radioligand for autoradiographic localization and quantitative characterization of 5‑HT₁A receptor density in brain tissue, offering cleaner signal‑to‑noise than [³H]5‑HT due to its >100‑fold selectivity over 5‑HT₁B sites.

Dissecting Presynaptic vs. Postsynaptic 5‑HT₁A Function In Vivo

The >100‑fold selectivity of PAPP for 5‑HT₁A over 5‑HT₁B receptors [2] allows researchers to activate 5‑HT₁A autoreceptors and heteroreceptors without simultaneously engaging 5‑HT₁B terminal autoreceptors. This is particularly valuable for studies of serotonergic feedback regulation, where the use of non‑selective agents like 3‑TFMPP would confound interpretation.

5‑HT₁D Receptor Antagonism in cAMP Signaling Assays

PAPP functions as a potent 5‑HT₁D antagonist (pKB = 8.27) in MDCK cell cAMP assays while retaining 5‑HT₁A partial agonist activity [3]. This dual profile is ideal for experiments requiring concurrent 5‑HT₁A stimulation and 5‑HT₁D blockade, a combination not achievable with 8‑OH‑DPAT or buspirone.

In Vivo Studies Requiring Clean 5‑HT₁A Pharmacology Without Motor Confounds

PAPP does not induce 5‑HT stereotypy even at high doses (10 mg/kg s.c.), in contrast to 8‑OH‑DPAT which reliably elicits head weaving and forepaw treading [4]. For behavioral or neurochemical studies where motor activity could interfere with endpoints, PAPP provides a cleaner 5‑HT₁A‑mediated signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 165163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.